

A Technical Guide to the Research Applications of Methyl 2-Nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-nitrobenzoate

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Abstract

Methyl 2-nitrobenzoate, a versatile aromatic compound, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. Its strategic placement of a nitro group ortho to a methyl ester functionality allows for facile chemical transformations, rendering it a valuable building block in medicinal chemistry, drug discovery, and materials science. This technical guide provides an in-depth overview of the core research applications of **methyl 2-nitrobenzoate**, with a focus on its role in the synthesis of heterocyclic compounds with therapeutic potential, such as quinazolinones and phenazines, and its utility in the development of photolabile protecting groups for controlled release applications. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate its application in a research setting.

Introduction

Methyl 2-nitrobenzoate ($C_8H_7NO_4$) is an organic compound that has garnered significant attention in synthetic organic chemistry due to its unique structural features.^[1] The presence of an electron-withdrawing nitro group and an ester group on the same aromatic ring makes it a highly reactive and versatile precursor for a variety of chemical transformations.^[2] This guide will explore the primary research applications of **methyl 2-nitrobenzoate**, focusing on its

conversion to key intermediates and their subsequent use in the development of novel therapeutic agents and advanced materials.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for **methyl 2-nitrobenzoate** is provided below.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₄	[3]
Molecular Weight	181.15 g/mol	[3]
CAS Number	606-27-9	[3]
Appearance	Light orange to yellow to green clear liquid	[4]
Melting Point	-13 °C	[5]
Boiling Point	104-106 °C at 0.1 mmHg	[5]
Density	1.28 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.534	[5]
¹ H NMR (CDCl ₃)	δ 7.60-7.85 (m, 4H), 3.90 (s, 3H)	[6]
¹³ C NMR (CDCl ₃)	δ 165.2, 148.5, 133.1, 131.8, 129.5, 128.9, 124.2, 52.8	[6]
IR (neat)	ν 1730 (C=O), 1530, 1350 (NO ₂) cm ⁻¹	[3]
Mass Spectrum (EI)	m/z 181 (M ⁺), 151, 135, 105, 77	[3]

Key Synthetic Transformations and Applications

The primary utility of **methyl 2-nitrobenzoate** in research stems from the chemical reactivity of its nitro group, which can be readily transformed into other functional groups, most notably an amine.

Reduction to Methyl Anthranilate: A Gateway to Heterocycles

The reduction of the nitro group in **methyl 2-nitrobenzoate** to an amino group yields methyl anthranilate, a crucial precursor for the synthesis of a wide range of heterocyclic compounds.

This protocol describes a common and efficient method for the reduction of **methyl 2-nitrobenzoate** using palladium on carbon as a catalyst.^{[7][8]}

Materials:

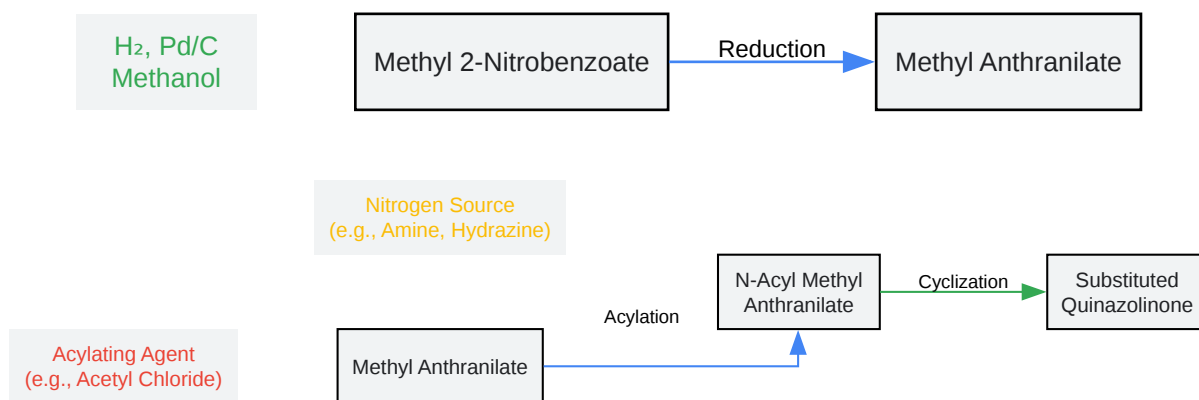
- **Methyl 2-nitrobenzoate**
- 10% Palladium on Carbon (Pd/C)
- Methanol (reagent grade)
- Hydrogen gas (H₂)
- Inert gas (e.g., Nitrogen or Argon)
- Filtration aid (e.g., Celite®)
- Round-bottom flask or hydrogenation vessel
- Magnetic stirrer and stir bar
- Hydrogen balloon or hydrogenation apparatus

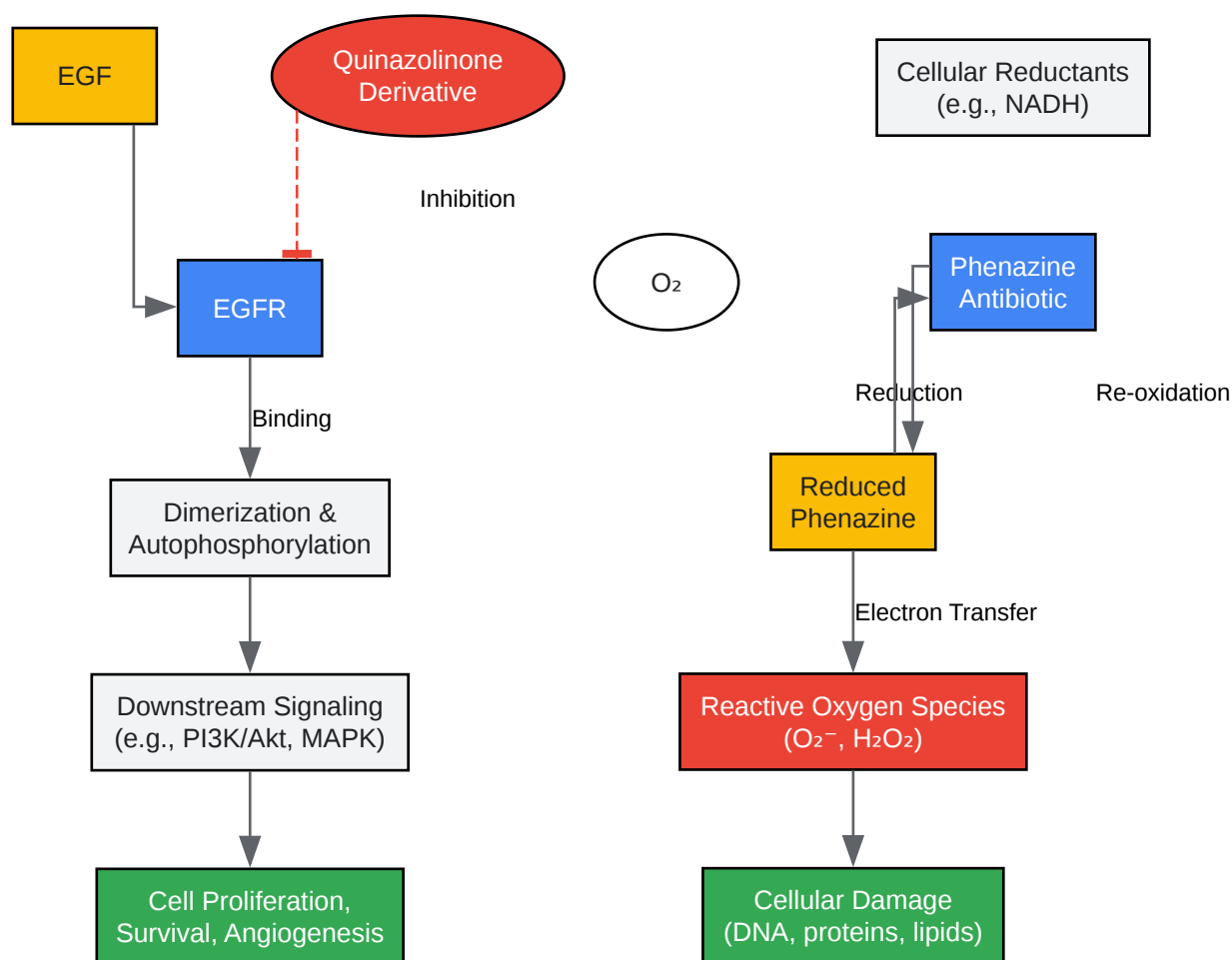
Procedure:

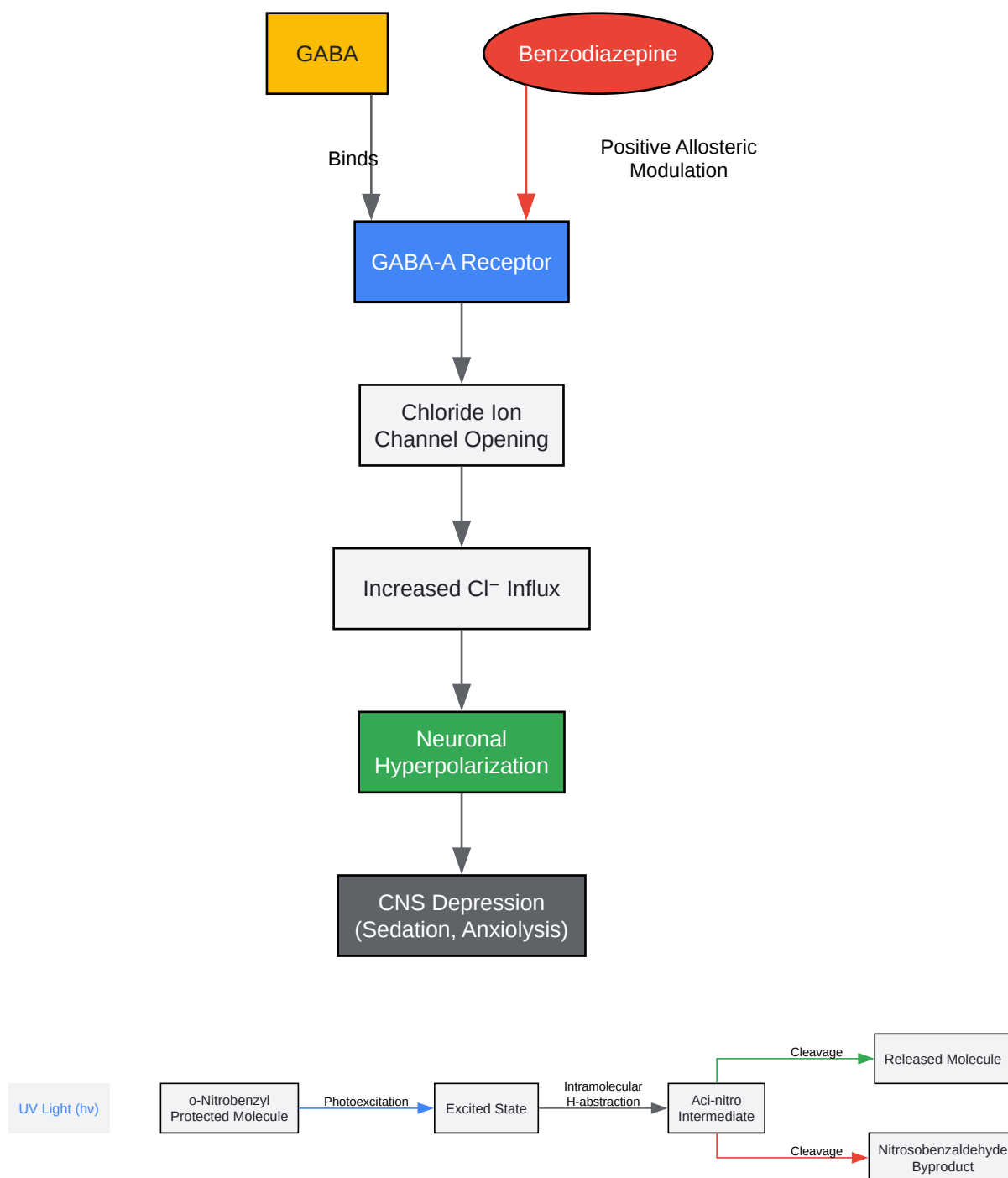
- Dissolve **methyl 2-nitrobenzoate** (1.0 eq) in methanol (10-20 mL per gram of substrate) in a suitable reaction vessel.

- Carefully add 10% Pd/C catalyst (1-5 mol% Pd) to the solution under an inert atmosphere.
- Seal the vessel and purge with an inert gas three times to remove oxygen.
- Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus (typically 1-4 atm pressure).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
- Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
- Concentrate the filtrate under reduced pressure to yield methyl anthranilate.

Expected Yield: 90-99%^[7]







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